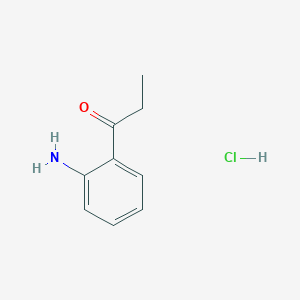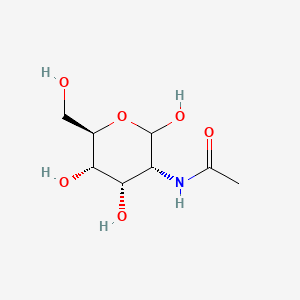![molecular formula C9H16N2 B13818211 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-](/img/structure/B13818211.png)
1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- is a bicyclic organic compound known for its unique structure and diverse applications in various fields of science and industry. This compound is characterized by its rigid bicyclic framework, which imparts significant stability and reactivity, making it a valuable component in synthetic chemistry and other scientific research areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternative methodologies include the stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure selective and efficient reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups attached to the bicyclic framework .
Applications De Recherche Scientifique
1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- include other bicyclic amines and azabicyclo compounds, such as:
- 1,8-Diazabicyclo[5.4.0]undec-7-ene
- 1,4-Diazabicyclo[2.2.2]octane
- 1,5-Diazabicyclo[4.3.0]non-5-ene
Uniqueness
What sets 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- apart from these similar compounds is its specific structural features, such as the 7,7-dimethyl-3-methylene substitution, which imparts unique reactivity and stability. These characteristics make it particularly valuable in applications requiring precise control over molecular interactions and transformations .
Propriétés
Formule moléculaire |
C9H16N2 |
|---|---|
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
7,7-dimethyl-3-methylidene-1,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16N2/c1-7-4-8-5-9(2,3)11(6-7)10-8/h8,10H,1,4-6H2,2-3H3 |
Clé InChI |
FJISALWZTYPCLW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2CC(=C)CN1N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)
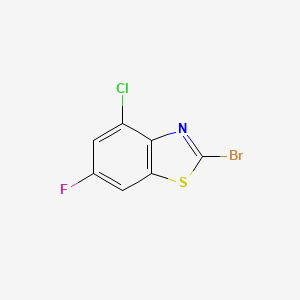
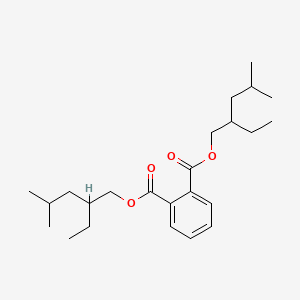
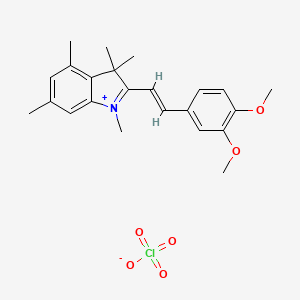
![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)
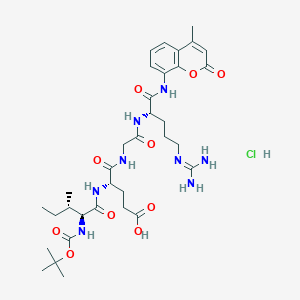
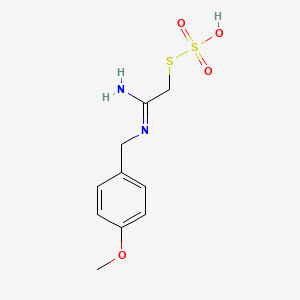

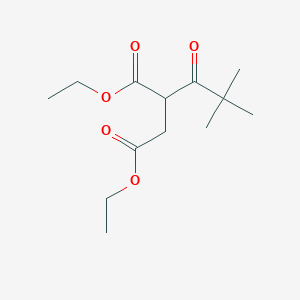


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-](/img/structure/B13818189.png)
